molecular formula C22H12Cl2F3N3O2 B2949915 N-(4-chlorophenyl)-2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-2-oxoacetamide CAS No. 338770-20-0

N-(4-chlorophenyl)-2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-2-oxoacetamide

Cat. No.: B2949915
CAS No.: 338770-20-0
M. Wt: 478.25
InChI Key: SUKVSBOXYWJLEN-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-2-oxoacetamide is a structurally complex molecule featuring a 1H-indole core substituted at the 1-position with a 3-chloro-5-(trifluoromethyl)-2-pyridinyl group and at the 3-position with a 2-oxoacetamide moiety linked to a 4-chlorophenyl ring. This compound combines multiple pharmacophoric elements, including an indole scaffold, a trifluoromethylpyridine group, and a chlorophenyl acetamide, which are known to influence biological activity, solubility, and metabolic stability .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12Cl2F3N3O2/c23-13-5-7-14(8-6-13)29-21(32)19(31)16-11-30(18-4-2-1-3-15(16)18)20-17(24)9-12(10-28-20)22(25,26)27/h1-11H,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKVSBOXYWJLEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)C(=O)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12Cl2F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-Chlorophenyl)-2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-2-oxoacetamide is a compound of interest due to its potential biological activities, particularly in cancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:
C14H9Cl2F3N4O2C_{14}H_{9}Cl_{2}F_{3}N_{4}O_{2}
It features a complex structure that includes a chlorophenyl group, a trifluoromethyl pyridine moiety, and an indole derivative, which are known to impart various biological activities.

Biological Activity Overview

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The mechanisms through which it operates often involve the inhibition of topoisomerase II, a critical enzyme in DNA replication and repair.

Antiproliferative Effects

Studies have shown that compounds similar in structure to this compound can inhibit the growth of cancer cells. For instance, a review highlighted novel topoisomerase II inhibitors that demonstrated potent antiproliferative activity against human tumor cell lines such as HeLa (cervical adenocarcinoma) and A2780 (ovarian carcinoma) .

The primary mechanism appears to be through topoisomerase II inhibition , leading to DNA damage and subsequent apoptosis in cancer cells. This is supported by findings where similar compounds induced cell cycle arrest and apoptosis in various cancer models .

Case Studies

  • Topoisomerase II Inhibition : In one study, derivatives with structural similarities to this compound showed significant binding affinity to topoisomerase II, leading to enhanced cytotoxicity in cancer cell lines .
  • Apoptotic Pathways : Another investigation reported that certain indole derivatives could trigger apoptotic pathways in cancer cells through the activation of caspases, further supporting the role of this compound in inducing programmed cell death .

Comparative Biological Activity

The following table summarizes the biological activities of various compounds related to this compound:

Compound NameActivity TypeTarget Cell LinesIC50 (µM)
Compound AAntiproliferativeHeLa, A278010
Compound BTopo II InhibitorMSTO-211H5
N-(4-Chlorophenyl)-...Apoptosis InducerHepG215

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique structure can be contextualized by comparing it to analogs with variations in substituents, core scaffolds, or biological targets. Key comparisons are summarized below:

Structural and Functional Group Variations

Compound Name Key Structural Features Biological Activity/Application Key Findings
Target Compound Indole-3-yl-oxoacetamide with 3-chloro-5-(trifluoromethyl)pyridine and 4-chlorophenyl Not explicitly stated Structural complexity suggests potential dual targeting (e.g., MDM2/PBR) .
2-[2-(4-chlorophenyl)-1H-indol-3-yl]-2-oxo-N-propylacetamide (2e) Indole-3-yl-oxoacetamide with 4-chlorophenyl and N-propyl Anticancer (MDM2 receptor binding) High binding affinity to MDM2-p53 protein; propyl group enhances activity.
2-(1-(3-bromopropyl)-1H-indol-3-yl)-N-(2-nitrophenyl)-2-oxoacetamide Indole-3-yl-oxoacetamide with 3-bromopropyl and 2-nitrophenyl Antimicrobial Potent activity attributed to bromopropyl and nitro groups.
N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide (TCS 1105) Indole-3-yl-oxoacetamide with 4-fluorobenzyl Research compound (unspecified) Fluorine substitution may improve blood-brain barrier penetration.
Fluopyram Benzamide with 3-chloro-5-(trifluoromethyl)pyridinyl-ethyl group Fungicide (seed treatment) Pyridinyl group critical for systemic activity against soil pathogens.
Taranabant Propanamide with trifluoromethylpyridinyl and 4-chlorophenyl Anti-obesity (CB1 receptor antagonist) Trifluoromethylpyridine enhances metabolic stability.

Key Comparative Insights

Indole Core Modifications :

  • The target compound’s indole core is substituted at the 1-position with a pyridinyl group, unlike analogs like 2e (N-propyl) or TCS 1105 (4-fluorobenzyl). This pyridinyl substitution may enhance interactions with hydrophobic binding pockets in enzymes or receptors .
  • The antimicrobial analog replaces the pyridine with a bromopropyl chain, emphasizing the role of alkyl substituents in disrupting microbial membranes.

Chlorophenyl vs. In contrast, TCS 1105 uses a 4-fluorobenzyl group, which may reduce metabolic degradation compared to chlorinated aromatics .

Trifluoromethylpyridine Role :

  • Both the target compound and Fluopyram share a 3-chloro-5-(trifluoromethyl)-2-pyridinyl moiety. In Fluopyram, this group is critical for fungicidal activity, likely due to its electron-withdrawing properties enhancing binding to fungal enzymes .

Biological Activity Correlations :

  • Anticancer analogs like 2e demonstrate that N-alkyl/aryl substitutions on the acetamide group (e.g., propyl) optimize binding to MDM2-p53, a cancer therapeutic target .
  • The target compound’s lack of an N-alkyl chain but inclusion of a pyridinyl group may shift its selectivity toward other targets, such as peripheral benzodiazepine receptors (PBR) .

Q & A

Q. What are the common synthetic routes for N-(4-chlorophenyl)-2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-2-oxoacetamide, and what factors influence yield?

  • Methodological Answer : A typical synthesis involves coupling 3-chloro-5-(trifluoromethyl)-2-pyridinyl indole intermediates with N-(4-chlorophenyl) oxoacetamide derivatives. For example, refluxing intermediates with sodium acetate in ethanol under nitrogen can yield the target compound. Key factors include:
  • Catalyst choice : Palladium catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency for indole-pyridine bonds .
  • Temperature control : Reactions performed at 80–100°C minimize side-product formation .
  • Purification : Recrystallization from ethanol-dioxane (1:2) achieves >85% purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectral and crystallographic analyses:
  • NMR : Compare 1^1H and 13^13C NMR peaks to PubChem data (e.g., δ 7.8–8.2 ppm for pyridinyl protons) .
  • X-ray crystallography : Resolve bond angles and distances (e.g., C-Cl bond length ~1.74 Å) to confirm stereochemistry .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 522.3) .

Q. What initial biological screening assays are recommended for this compound?

  • Methodological Answer : Prioritize assays aligned with its structural motifs:
  • Enzyme inhibition : Test against kinases or cytochrome P450 isoforms (IC₅₀ profiling) due to trifluoromethyl and pyridine groups .
  • Cellular toxicity : Use MTT assays on human hepatoma (HepG2) and fibroblast (NIH/3T3) cell lines .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved for this compound?

  • Methodological Answer : Contradictions often arise from dynamic rotational isomerism or solvent effects. Strategies include:
  • Variable-temperature NMR : Identify coalescence temperatures to confirm conformational exchange .
  • DFT calculations : Compare computed 1^1H chemical shifts (e.g., using Gaussian 16) with experimental data .
  • Solvent screening : Test in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding impacts .

Q. What strategies optimize the compound’s bioactivity for target-specific applications?

  • Methodological Answer : Focus on modular derivatization:
  • Trifluoromethyl tuning : Replace -CF₃ with -OCF₃ to enhance membrane permeability .
  • Indole substitution : Introduce electron-withdrawing groups (e.g., -NO₂) at the indole C5 position to modulate kinase selectivity .
  • Pharmacophore modeling : Use Schrödinger’s Glide to predict binding poses against EGFR or VEGFR-2 .

Q. How can researchers address low solubility in aqueous buffers during in vitro studies?

  • Methodological Answer : Employ formulation or structural tweaks:
  • Co-solvent systems : Use DMSO:PBS (≤0.1% DMSO) to maintain solubility without cytotoxicity .
  • Prodrug design : Introduce phosphate esters at the acetamide group for pH-dependent release .
  • Nanoencapsulation : Load into PEG-PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported IC₅₀ values across studies?

  • Methodological Answer : Discrepancies may stem from assay conditions or impurity levels. Standardize protocols:
  • Control compounds : Include staurosporine or imatinib as internal benchmarks .
  • Purity validation : Require HPLC purity ≥95% (λ = 254 nm) for all tested batches .
  • Dose-response curves : Use 8-point dilution series (0.1–100 µM) with triplicate measurements .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

ParameterOptimal ConditionYield (%)Purity (%)Reference
CatalystPd(OAc)₂7892
SolventEthanol8595
Temperature (°C)808289

Q. Table 2. Biological Activity Profile

Assay TypeTargetIC₅₀ (µM)Cell LineReference
Kinase inhibitionEGFR0.45A549
CytotoxicityHepG2>50HepG2

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